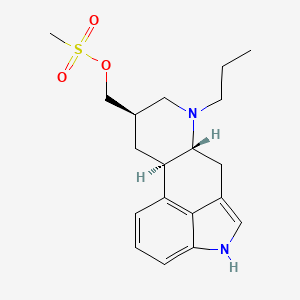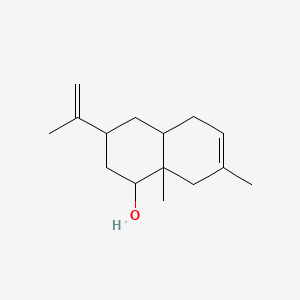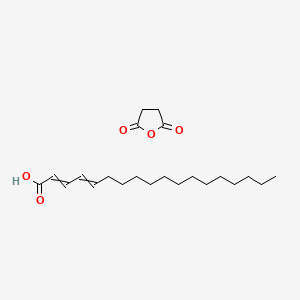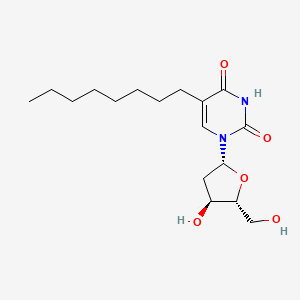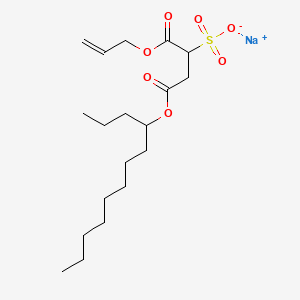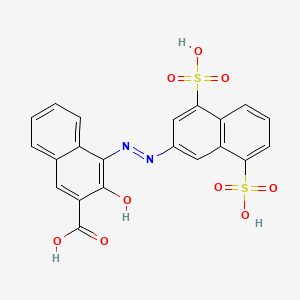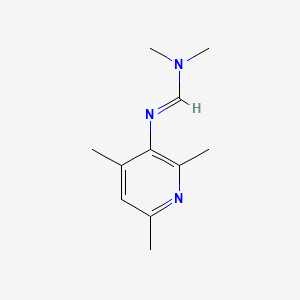
N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol It is known for its unique structure, which includes a pyridine ring substituted with three methyl groups and a formamidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine typically involves the reaction of 2,4,6-trimethylpyridine with dimethylformamide dimethyl acetal under specific conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the formamidine group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques like automated reactors and real-time monitoring to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The formamidine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted formamidines.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N’-(2,4,6-trimethylpyridin-3-yl)imidoformamide
- 2,4,6-Trimethylaniline
- N,N,N’-Trimethylethylenediamine
Uniqueness
N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine is unique due to its specific substitution pattern on the pyridine ring and the presence of the formamidine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
93841-29-3 |
|---|---|
Fórmula molecular |
C11H17N3 |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(2,4,6-trimethylpyridin-3-yl)methanimidamide |
InChI |
InChI=1S/C11H17N3/c1-8-6-9(2)13-10(3)11(8)12-7-14(4)5/h6-7H,1-5H3 |
Clave InChI |
BQHMTYOLQNZWLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1N=CN(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


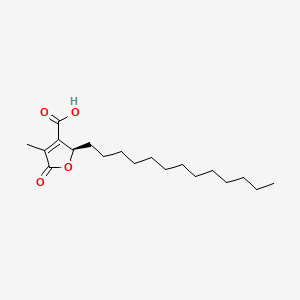
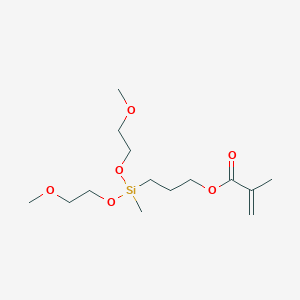
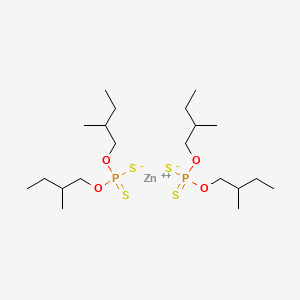
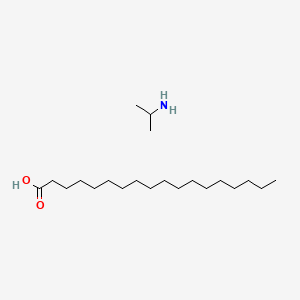
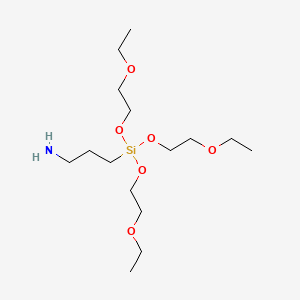
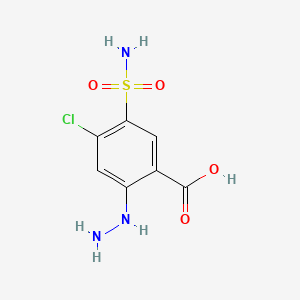
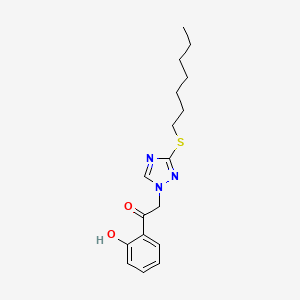
![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)
